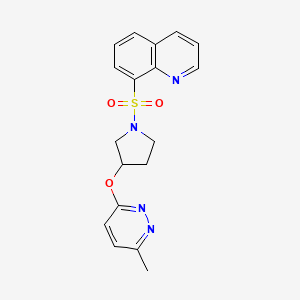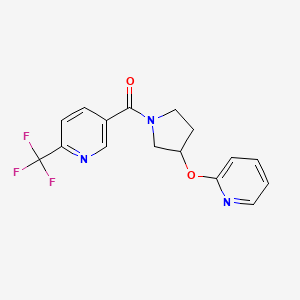
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the pyridine ring is a six-membered ring with two nitrogen atoms . The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound likely involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine rings . The trifluoromethyl group could be introduced through a variety of methods, including the use of trifluoromethylating reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridine ring, both of which contribute to the three-dimensional shape of the molecule . The trifluoromethyl group attached to the pyridine ring adds to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The pyrrolidine ring and the pyridine ring could potentially undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine and pyridine rings, as well as the trifluoromethyl group, would likely affect properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystallography : Studies on related compounds have focused on understanding their crystal and molecular structures, which is fundamental in drug design and material science. For example, the structural analysis of (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone highlights the significance of intermolecular hydrogen bonding and its implications for molecular stability and interactions (Lakshminarayana et al., 2009).
Synthesis and Catalysis
- Catalytic Applications : Research into zinc complexes with multidentate nitrogen ligands, including pyridinyl methanone derivatives, demonstrates their potential as catalysts in aldol reactions. This underscores the importance of these compounds in synthetic chemistry and their role in facilitating efficient chemical transformations (Darbre et al., 2002).
Chemical Synthesis
- Methodologies for Complex Molecules : The development of novel synthetic routes to access structurally complex molecules is a critical area of research. For instance, the stereospecific synthesis of pyrrolidines with varied configurations through 1,3-dipolar cycloadditions to sugar-derived enones illustrates the creativity and utility of modern synthetic methods in accessing biologically relevant structures (Udry et al., 2014).
Antimicrobial Activity
- Biological Activities : The synthesis and investigation of antimicrobial activities of pyridinyl methanone derivatives, like the study on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, reflect the ongoing search for new therapeutic agents. These studies are vital for the discovery of novel drugs with potential applications in treating infectious diseases (Kumar et al., 2012).
Optical Materials
- Photophysical Properties : Research into the optical properties of related compounds, such as 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrates their potential as emitters in light-emitting devices. The ability to tune quantum yields and Stokes' shifts is particularly relevant for the development of materials with specific optical characteristics (Volpi et al., 2017).
Orientations Futures
The future directions for research on this compound could include further exploration of its biological activities and potential applications in pharmaceuticals and agrochemicals . Additionally, the development of more efficient and environmentally friendly methods for its synthesis could be a focus of future research .
Propriétés
IUPAC Name |
(3-pyridin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)13-5-4-11(9-21-13)15(23)22-8-6-12(10-22)24-14-3-1-2-7-20-14/h1-5,7,9,12H,6,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMCVXIJUIMOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2382933.png)
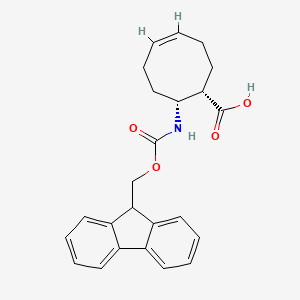
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2382940.png)
![3-[4-Oxo-4-(4-phenylpiperazin-1-yl)butyl]-1,2,3-benzotriazin-4-one](/img/structure/B2382941.png)
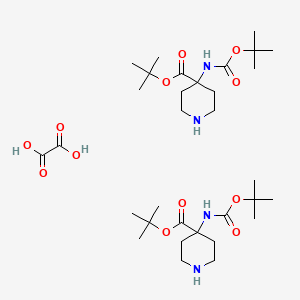
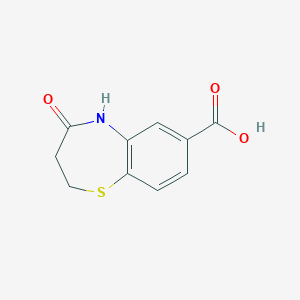
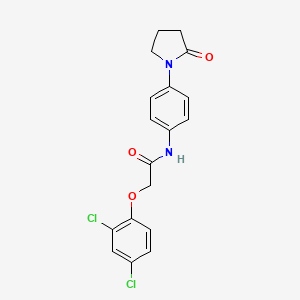
![N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2382948.png)
![2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2382949.png)
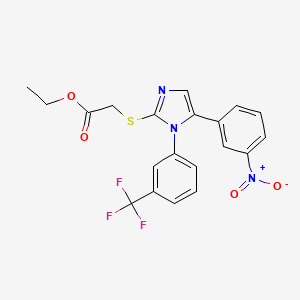
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382951.png)
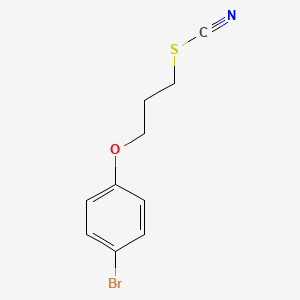
![2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2382953.png)
